molecular formula C15H20O4 B162370 Isophotosantonin CAS No. 1618-98-0

Isophotosantonin

Cat. No. B162370
CAS RN: 1618-98-0
M. Wt: 264.32 g/mol
InChI Key: FUKGETHUQZLZRJ-YIUCUBBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isophotosantonin is a natural product that has been isolated from the leaves of the plant Pseudolarix kaempferi. It belongs to the class of compounds known as diterpenoids and has shown promising results in various scientific studies.

Scientific Research Applications

Hypoglycemic Effects

Saponins, which are structurally similar to Isophotosantonin, have been shown to exert antidiabetic effects. A study exploring their mechanisms in C2C12 skeletal muscle cells found that saponins activate the PI3K/Akt pathway, leading to phosphorylation and inactivation of GSK-3 alpha/beta. This results in the stimulation of glycogen synthesis and an increase in Glut4-dependent glucose transport across the cell membrane (Bhavsar et al., 2009).

Effects on Lipid and Glucose Metabolism

Another study on saponins from Helicteres isora, which are related to Isophotosantonin, evaluated their impact on glucose and lipid metabolism regulating genes. The treatment with these saponins led to a significant reduction in serum lipid and glucose levels and influenced the gene expression related to these metabolic pathways, suggesting potential applications in managing hyperlipidemia and hyperglycemia (Bhavsar et al., 2009).

Application in Pest Management

Research by the USDA Agricultural Research Service explored the use of natural products, including a saponin from pepper, in pest management. These studies indicate the potential of saponins and related compounds in developing natural pesticides (Duke et al., 2003).

Anticholinesterase and Antioxidant Potentials

Saponins isolated from Isodon rugosus were investigated for their anticholinesterase and antioxidant potentials. This suggests possible therapeutic applications in neurodegenerative diseases like Alzheimer’s, highlighting the potential of saponins in neurological disorder treatments (Zeb et al., 2014).

properties

CAS RN

1618-98-0

Product Name

Isophotosantonin

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3S,3aS,6R,6aR,9bS)-6-hydroxy-3,6,9-trimethyl-3a,4,5,6a,7,9b-hexahydro-3H-azuleno[4,5-b]furan-2,8-dione

InChI

InChI=1S/C15H20O4/c1-7-9-4-5-15(3,18)10-6-11(16)8(2)12(10)13(9)19-14(7)17/h7,9-10,13,18H,4-6H2,1-3H3/t7-,9-,10+,13-,15+/m0/s1

InChI Key

FUKGETHUQZLZRJ-YIUCUBBLSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@]([C@@H]3CC(=O)C(=C3[C@H]2OC1=O)C)(C)O

SMILES

CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O

Canonical SMILES

CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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